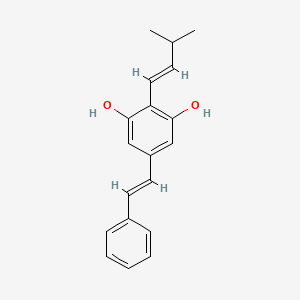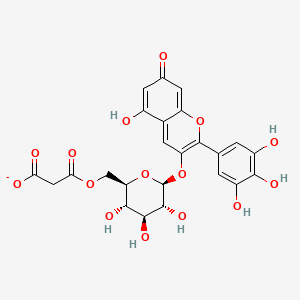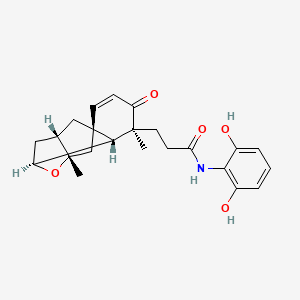
Platensimycin B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platensimycin B3 is a polycyclic cage that is the decarboxy derivative of platensimycin. It is isolated from Streptomyces platensis. It has a role as a bacterial metabolite. It is a cyclic ether, a cyclic ketone, a polycyclic cage, a member of resorcinols, an aromatic amide and a monocarboxylic acid amide. It derives from a platensimycin.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Mechanism of Action
Platensimycin B3, along with its congeners platensimycin B1 and B2, is a part of a new and growing class of antibiotics with promising antibacterial properties against drug-resistant bacteria. Platensimycin B3 specifically inhibits fatty acid synthesis by targeting the β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) enzymes crucial for bacterial cell membrane production. This mechanism is particularly effective against a range of Gram-positive organisms, including various resistant strains, without showing cross-resistance to other key antibiotic-resistant strains such as methicillin-resistant S. aureus, vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci. The potency and unique mode of action make platensimycin B3 a significant subject of interest in the fight against multidrug-resistant bacterial strains (Zhang et al., 2008) (Wang et al., 2006) (Manallack et al., 2008).
Biosynthetic Pathways and Structural Insights
Studies have delved into the biosynthetic pathways of platensimycin B3, shedding light on its complex formation. The molecule comprises a 3-amino-2,4-dihydroxybenzoic acid and C-17 tetracyclic enone moieties linked by an amide bond. The biosynthesis involves the non-mevalonate MEP terpenoid pathway and the TCA cycle, indicating a sophisticated natural synthetic pathway. The unique structural features of platensimycin B3 have prompted extensive research into its total synthesis, aiming to unlock the potential of this molecule for therapeutic applications (Herath et al., 2007) (Nicolaou et al., 2009).
Derivatives and Chemical Modifications
The intriguing structure and potent biological activity of platensimycin B3 have spurred the synthesis of various derivatives and analogs. Efforts have been directed towards modifying the enone moiety of platensimycin to generate analogs with significant activity against FabF and antibacterial properties. These studies are not only enriching the understanding of the structure-activity relationships (SAR) but also paving the way for developing new generations of antibiotics based on the platensimycin scaffold (Shen et al., 2009) (Lu & You, 2010).
Eigenschaften
Produktname |
Platensimycin B3 |
|---|---|
Molekularformel |
C23H27NO5 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-(2,6-dihydroxyphenyl)-3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanamide |
InChI |
InChI=1S/C23H27NO5/c1-21(8-7-18(28)24-19-14(25)4-3-5-15(19)26)17(27)6-9-23-11-13-10-16(20(21)23)29-22(13,2)12-23/h3-6,9,13,16,20,25-26H,7-8,10-12H2,1-2H3,(H,24,28)/t13-,16+,20+,21-,22+,23+/m1/s1 |
InChI-Schlüssel |
VAXBYZCUDVPKHJ-YIBOSTEYSA-N |
Isomerische SMILES |
C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2 |
Kanonische SMILES |
CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)NC5=C(C=CC=C5O)O)O2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





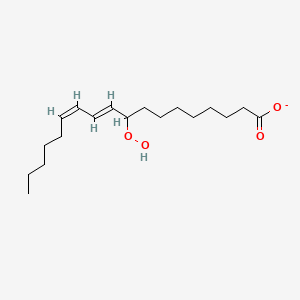
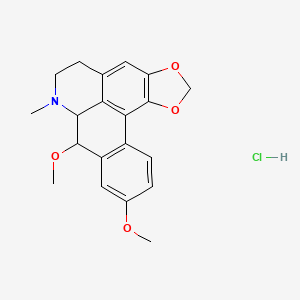
![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)

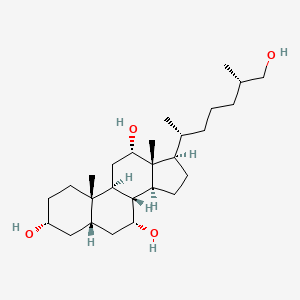
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)
![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)
![1-O-(alpha-D-galactopyranosyl)-N-{6-[4-(trifluoromethyl)phenyl]hexanoyl}phytosphingosine](/img/structure/B1261513.png)

